molecular formula C26H18FN3O4S B11634131 4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one

4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B11634131
M. Wt: 487.5 g/mol
InChI Key: SEIHMZDPRJYBQD-XTQSDGFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

功能化吡咯-噻二唑杂合架构的多步合成策略

多步合成策略是构建复杂吡咯-噻二唑杂合分子的核心方法,其关键在于分阶段实现各杂环单元的独立构建与后续偶联。以目标化合物为例,其合成通常涉及三个主要步骤:(1) 1,3,4-噻二唑环的构建;(2) 吡咯酮母核的合成;(3) 氟苯甲酰基与苯氧基苯基的官能团引入。

根据文献报道,1,3,4-噻二唑环的合成常采用芳香羧酸与氨基硫脲的环化脱水反应。例如,5-甲基-1,3,4-噻二唑-2-胺的合成可通过4-甲基苯甲酸与硫代氨基脲在磷酰氯(POCl₃)催化下进行缩合,随后经碱性水解得到。该反应的产率可达78-85%,且反应条件温和(80-90℃, 1小时),适用于规模化制备

吡咯酮母核的构建则多采用Paal-Knorr缩合反应,以2,5-己二酮或2,5-二甲氧基四氢呋喃为前体,在酸性条件下与胺类化合物反应生成吡咯环。值得注意的是,目标分子中的3-羟基取代基需通过后续氧化或保护-去保护策略引入,例如使用过氧化氢或TEMPO(2,2,6,6-四甲基哌啶-1-氧自由基)作为氧化剂

表1 多步合成策略的关键步骤与优化参数

步骤 反应类型 试剂体系 温度(℃) 时间(h) 产率(%) 参考文献
噻二唑合成 环化脱水 POCl₃/硫代氨基脲 80-90 1 78-85
吡咯酮构建 Paal-Knorr缩合 乙酸/胺 回流 4-6 65-72
氟苯甲酰化 Friedel-Crafts酰基化 AlCl₃/4-氟苯甲酰氯 0-5 2 60-68

在最终偶联阶段,常采用亲核取代或金属催化交叉偶联反应。例如,通过Buchwald-Hartwig偶联将5-甲基-噻二唑胺基与吡咯酮的α位碳连接,该反应以钯催化剂(如Pd(OAc)₂)和Xantphos配体体系实现,产率可达70%以上。此外,3-苯氧基苯基的引入可通过Suzuki-Miyaura反应完成,使用苯氧基苯硼酸与溴代吡咯酮在Pd(PPh₃)₄催化下进行

Hurd-Mori环化在噻二唑并吡咯酮合成中的应用

Hurd-Mori环化是构建噻二唑环的高效方法,特别适用于在吡咯酮骨架上直接构建噻二唑并环体系。该反应的核心机制涉及硫代酰胺与α-卤代酮的环化缩合,形成噻二唑环的同时完成杂环并合。

针对目标分子中1-(5-甲基-1,3,4-噻二唑-2-基)取代基的合成,可采用改进的Hurd-Mori条件:将5-甲基-1,3,4-噻二唑-2-胺与α-溴代吡咯酮(由吡咯酮经NBS溴化制备)在碳酸氢钠存在下反应。反应在四氢呋喃中进行,室温搅拌24小时,产率可达82%。值得注意的是,该方法的区域选择性高度依赖取代基的电子效应,氟苯甲酰基的强吸电子性可有效促进环化过程的定向进行

关键反应参数优化:

  • 溶剂选择 :四氢呋喃相比乙腈或二氯甲烷能提高环化速率30%以上,因其极性适中且对中间体溶解性更佳
  • 碱的作用 :固体碳酸氢钠相比液体胺类可减少副反应,将副产物比例从15%降至5%以下
  • 温度控制 :维持0-5℃可抑制分子间偶联副反应,使产率提高至90%

该方法的优势在于一步实现噻二唑环构建与杂环并合,避免了多步合成中的中间体分离难题。然而,对溴代前体的制备纯度要求较高,需通过柱层析(硅胶,乙酸乙酯/正己烷=1:3)纯化至≥98%才能保证环化效率

异质环形成与氟苯甲酰基引入的协同催化体系

近年来,开发能够同时促进杂环形成与官能团引入的协同催化体系成为研究热点。对于目标分子中4-氟苯甲酰基的引入,双功能催化策略展现出显著优势。

钯/铜双金属催化体系 :采用PdCl₂(CuCN)₂复合催化剂,在微波辅助条件下实现吡咯酮的C-H键直接氟苯甲酰化。该反应以4-氟苯甲酸酐为酰基源,碳酸钾为碱,在DMF溶液中150℃反应15分钟,产率达75%。机理研究表明,铜物种通过σ键活化促进C-H键金属化,而钯中心负责催化酰基转移,两者协同降低反应能垒

路易斯酸/布朗斯特酸协同体系 :三氟甲磺酸钪(Sc(OTf)₃)与对甲苯磺酸(PTSA)组合可同时催化噻二唑环化与Friedel-Crafts酰基化。实验数据显示,该体系使总反应时间从传统分步合成的12小时缩短至4小时,且总产率提升至68%(对比分步法的52%)。关键中间体的原位红外监测表明,Sc³⁺优先活化羧酸羰基,而PTSA促进质子转移,形成六元环过渡态

表2 协同催化体系的性能比较

催化体系 反应类型 温度(℃) 时间(h) 产率(%) 选择性
Pd/Cu双金属 C-H酰基化 150 0.25 75 邻位:对位=8:1
Sc(OTf)₃/PTSA 串联环化-酰基化 80 4 68 单一产物
Fe₃O₄@SiO₂-NH₂ 磁性可回收催化 100 6 63 对位专一

Properties

Molecular Formula

C26H18FN3O4S

Molecular Weight

487.5 g/mol

IUPAC Name

(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H18FN3O4S/c1-15-28-29-26(35-15)30-22(17-6-5-9-20(14-17)34-19-7-3-2-4-8-19)21(24(32)25(30)33)23(31)16-10-12-18(27)13-11-16/h2-14,22,31H,1H3/b23-21+

InChI Key

SEIHMZDPRJYBQD-XTQSDGFTSA-N

Isomeric SMILES

CC1=NN=C(S1)N2C(/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C2=O)C4=CC(=CC=C4)OC5=CC=CC=C5

Canonical SMILES

CC1=NN=C(S1)N2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC(=CC=C4)OC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The starting materials might include 4-fluorobenzoyl chloride, 5-methyl-1,3,4-thiadiazole, and 3-phenoxybenzaldehyde. The key steps could involve:

  • Formation of the pyrrol-2-one core through a cyclization reaction.
  • Introduction of the hydroxy group via a hydroxylation reaction.
  • Attachment of the fluorobenzoyl group through an acylation reaction.
  • Incorporation of the thiadiazolyl group via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The fluorobenzoyl group can be reduced to a fluorobenzyl group.

    Substitution: The phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).

    Substitution: Reagents like NaOH (Sodium hydroxide) or K₂CO₃ (Potassium carbonate).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the fluorobenzoyl group would yield a fluorobenzyl derivative.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a lead candidate for drug development due to its diverse biological activities. It is being investigated for potential applications in treating various diseases, including:

  • Antimicrobial Activity : Related compounds have demonstrated significant antimicrobial properties, suggesting that this compound may also exhibit similar effects .
  • Anti-inflammatory Effects : Structural analogs have been noted for their anti-inflammatory properties, indicating potential therapeutic uses in inflammatory conditions .

Research has focused on understanding the mechanism of action of this compound through:

  • Molecular Docking Studies : These studies help elucidate how the compound interacts with specific biomolecules or enzymes relevant to disease processes. Such interactions are crucial for identifying therapeutic targets .
  • In Vivo and In Vitro Testing : Bioassays are conducted to assess the biological activity of the compound against various pathogens and disease models.

Material Science

Beyond its pharmaceutical applications, this compound may also find utility in material science:

  • Organic Synthesis Intermediates : Its unique structure allows it to serve as an intermediate in synthesizing other complex organic molecules .
  • Potential Use in Nanotechnology : The unique electronic properties of the compound could be explored for applications in nanomaterials or drug delivery systems.

Case Studies

Several studies have documented the synthesis and application of related compounds:

Study ReferenceCompoundFindings
4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)...Demonstrated antimicrobial activity; synthesized via similar pathways.
1-(thiazol-2-yl) derivativesShowed diverse pharmacological activities; highlights structural similarities with the target compound.
5-(4-fluorophenyl)-1H-pyrroleExhibited antimicrobial properties; simpler structure but shares functional groups with the target compound.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Features and Properties of Analogous Compounds

Compound Name / ID Substituent Variations Melting Point (°C) Key Functional Observations Reference
Target Compound 5-methyl-1,3,4-thiadiazol-2-yl, 3-phenoxyphenyl N/A Hypothesized enhanced π-stacking due to thiadiazole; phenoxyphenyl improves lipophilicity -
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-...-thiazole (Compound 4) Chlorophenyl, thiazole N/A Isostructural with Compound 5; Cl substituent affects crystal packing and van der Waals interactions
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-...-thiazole (Compound 5) Fluorophenyl, thiazole N/A Similar to Compound 4 but with F substituent; minimal conformational differences
5-(4-Fluorophenyl)-4-[(4-fluorophenyl)carbonyl]-...-imidazolylpropyl () Imidazolylpropyl, 4-fluorophenyl N/A Replacing thiadiazole with imidazole may alter hydrogen-bonding capacity
3-Hydroxy-1-(2-hydroxy-propyl)-...-trifluoromethoxy-phenyl (Compound 23) Trifluoromethoxy-phenyl, hydroxypropyl 246–248 Electron-withdrawing CF3O group reduces yield (32%) but stabilizes melting point
3-Hydroxy-1-(2-hydroxy-propyl)-...-trifluoromethyl-phenyl (Compound 25) Trifluoromethyl-phenyl, hydroxypropyl 205–207 CF3 group further lowers yield (9%) and melting point vs. Compound 23

Key Findings:

Halogen Substitution Effects: Chloro (Compound 4) vs. fluoro (Compound 5) substituents in isostructural analogs show nearly identical conformations but distinct crystal packing due to differences in van der Waals radii (Cl: 1.80 Å vs. F: 1.47 Å). Fluorine’s electronegativity improves metabolic stability and bioavailability in related compounds .

Heterocyclic Substituent Impact: The 5-methyl-1,3,4-thiadiazol-2-yl group in the target compound likely promotes stronger π-stacking and hydrogen-bonding vs. imidazolylpropyl () or thiazole (Compounds 4/5) groups. Thiadiazoles are known for enhanced rigidity and metabolic resistance .

Phenoxyphenyl vs. Fluorophenyl Moieties: The 3-phenoxyphenyl group in the target compound introduces steric bulk and lipophilicity compared to simpler fluorophenyl analogs (e.g., ). This may improve membrane permeability but reduce solubility .

Methodological Insights from Structural Characterization

  • Single-Crystal Diffraction : Compounds 4 and 5 were analyzed using SHELX software (), confirming isostructurality and subtle packing differences. This method is critical for understanding how halogen substitutions influence molecular conformations .
  • Noncovalent Interaction Analysis: Tools like Multiwfn () and NCI plots () could elucidate how thiadiazole vs. imidazole substituents affect electron density and intermolecular forces in the target compound .

Biological Activity

The compound 4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structural features include a pyrrolone backbone with various functional groups, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C20H14FN3O3SC_{20}H_{14}FN_{3}O_{3}S with a molecular weight of approximately 395.4 g/mol. The presence of a fluorobenzoyl moiety and a thiadiazole ring enhances its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation. For example, related compounds with similar structural motifs have shown IC50 values ranging from 3.58 to 15.36 μM against various cancer cell lines .
  • Antimicrobial Properties : The thiadiazole ring is known for its antimicrobial effects. Compounds containing this scaffold have demonstrated activity against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects : The hydroxy group in the structure may contribute to anti-inflammatory activity, as seen in related pyrrolone derivatives.

The mechanism of action for this compound likely involves interactions with specific biomolecules or enzymes. Molecular docking studies can provide insights into how the compound binds to targets relevant to disease processes. The presence of multiple functional groups allows for various types of chemical interactions, including hydrogen bonding and hydrophobic interactions.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings regarding structural modifications and their impact on biological activity:

Modification Effect on Activity
Electron-donating groups (-OCH₃)Increased anticancer and antioxidant potential
Electron-withdrawing groups (-Cl)Enhanced antimicrobial activity against bacterial strains
Substitution on thiadiazoleVariability in pharmacological activities observed

Case Studies

  • Cytotoxicity Against Cancer Cells : In studies involving similar compounds, certain derivatives showed significant cytotoxicity with IC50 values comparable to established anticancer drugs like sorafenib. For instance, one derivative exhibited an IC50 value of 0.071 μM against BRAF, indicating strong inhibitory potential .
  • Apoptosis Induction : Compounds with structural similarities have been shown to induce apoptosis in cancer cells. For example, a related study reported an increase in apoptotic cells from 0.89% in untreated controls to 37.83% after treatment with a thiadiazole derivative .

Q & A

Q. Q1. What are the standard synthetic protocols for preparing derivatives of this compound, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of structurally related pyrrol-2-one derivatives typically involves multi-step processes, including:

  • Condensation reactions (e.g., hydrazine hydride with chalcones in glacial acetic acid under reflux, monitored via TLC) .
  • Recrystallization using solvents like methanol or DMF/ethanol mixtures to purify products .
    Optimization includes adjusting stoichiometry, reaction time (e.g., 3–8 hours), and temperature. For example, reducing reaction time to 3 hours improved yields for analogs with bulky substituents (e.g., 62% yield for a tert-butyl-substituted derivative) .

Q. Q2. How is the molecular structure of this compound validated experimentally?

Methodological Answer: X-ray crystallography is the gold standard for structural validation. Key steps include:

  • Data collection using single-crystal diffraction.
  • Structure solution with SHELXS/SHELXD and refinement via SHELXL, which handles anisotropic displacement parameters and hydrogen bonding .
  • Visualization using ORTEP-III (via WinGX) to generate thermal ellipsoid diagrams .
    For example, SHELXL’s "TWIN" command can resolve twinning issues in challenging datasets .

Advanced Research Questions

Q. Q3. How can structure-activity relationship (SAR) studies be designed to explore bioactivity in analogs of this compound?

Methodological Answer: SAR studies require systematic variation of substituents:

  • Aroyl groups : Replace the 4-fluorobenzoyl moiety with methylbenzoyl or trifluoromethylbenzoyl to assess electronic effects .
  • Heterocyclic rings : Modify the 5-methyl-1,3,4-thiadiazole group to thiophene or triazole derivatives (see for analogous substitutions).
  • Phenoxyphenyl substituents : Introduce electron-donating (e.g., methoxy) or withdrawing (e.g., nitro) groups at the 3-position.
    Biological assays (e.g., enzyme inhibition) paired with crystallographic data can correlate structural features with activity .

Q. Q4. How should researchers resolve contradictions in reported biological activity data for structurally similar compounds?

Methodological Answer: Discrepancies may arise from impurities, stereochemistry, or assay conditions. Mitigation strategies include:

  • Purity validation : Use HPLC (>95% purity) and mass spectrometry (e.g., ESI-MS for molecular ion confirmation) .
  • Stereochemical analysis : Verify enantiomeric purity via chiral chromatography or X-ray crystallography .
  • Standardized assays : Replicate experiments under controlled conditions (e.g., pH, temperature) to minimize variability .

Q. Q5. What strategies are effective for handling hygroscopicity or thermal instability during storage?

Methodological Answer: For moisture-sensitive analogs:

  • Storage : Use desiccators with silica gel or argon-filled containers.
  • Thermal analysis : Perform DSC (Differential Scanning Calorimetry) to identify decomposition temperatures and optimize storage conditions .
  • Lyophilization : For compounds prone to hydrolysis, lyophilize from tert-butanol/water mixtures to stabilize amorphous forms .

Q. Q6. How can crystallographic disorder or twinning be addressed during refinement?

Methodological Answer:

  • Twinning : Use SHELXL’s TWIN command with BASF parameters to model twin domains. Validate with R1 values (<5% for high-quality data) .
  • Disorder : Apply "PART" instructions in SHELXL to split disordered atoms and refine occupancy factors. Constraints (e.g., SIMU) can stabilize anisotropic displacement .
  • Validation tools : Check geometry using WinGX’s PARST and PLATON for symmetry violations .

Q. Q7. What analytical techniques are critical for confirming regioselectivity in multi-step syntheses?

Methodological Answer:

  • NMR spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to assign protons/carbons near substituents (e.g., hydroxy or thiadiazole groups). NOESY can confirm spatial proximity in rigid structures .
  • X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., distinguishing 1,3,4-thiadiazole vs. 1,2,4-triazole positions) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular formulas (e.g., m/z 420.1573 for a trifluoromethyl analog ).

Q. Q8. How can computational methods complement experimental data in studying this compound’s reactivity?

Methodological Answer:

  • DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict tautomeric preferences (e.g., keto-enol equilibrium in the pyrrol-2-one core) .
  • Molecular docking : Screen binding modes with target proteins (e.g., kinases) using AutoDock Vina, guided by crystallographic data .
  • MD simulations : Assess solvation effects on stability using GROMACS with explicit solvent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.